molecular formula C14H22N2O2S B6967319 N'-(2-methoxyethyl)-N'-methyl-2-phenylsulfanylbutanehydrazide

N'-(2-methoxyethyl)-N'-methyl-2-phenylsulfanylbutanehydrazide

Cat. No.: B6967319
M. Wt: 282.40 g/mol
InChI Key: RXMVHHINZUQQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide is a synthetic organic compound characterized by its unique structural features, including a methoxyethyl group, a methyl group, a phenylsulfanyl group, and a butanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide typically involves multiple steps:

    Formation of the Hydrazide Backbone: The initial step involves the preparation of the butanehydrazide backbone. This can be achieved through the reaction of butanoyl chloride with hydrazine hydrate under controlled conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the butanehydrazide with phenylthiol in the presence of a suitable base such as sodium hydroxide.

    Addition of the Methoxyethyl and Methyl Groups: The final steps involve the alkylation of the hydrazide with 2-methoxyethyl chloride and methyl iodide, respectively. These reactions are typically carried out in the presence of a strong base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Phenylsulfoxide or phenylsulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydrazide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide can be compared with other hydrazide derivatives and phenylsulfanyl compounds:

    Similar Compounds: N’-methyl-2-phenylsulfanylbutanehydrazide, N’-(2-ethoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide.

    Uniqueness: The presence of both methoxyethyl and phenylsulfanyl groups in the same molecule provides unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N'-methyl-2-phenylsulfanylbutanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-4-13(19-12-8-6-5-7-9-12)14(17)15-16(2)10-11-18-3/h5-9,13H,4,10-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMVHHINZUQQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN(C)CCOC)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.